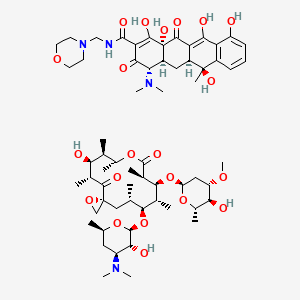
Thalisopavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalisopavine is a natural product found in Thalictrum minus with data available.
Scientific Research Applications
Alkaloid Identification and Characterization
- Isothalisopavine Isolation : A study identified a new alkaloid, isothalisopavine, from Thalictrum minus. This compound, characterized as 2,3,8-trimethoxy-7-hydroxyisopavine, marked the first of its class with unsymmetrical substitution in its aromatic rings, differentiating it from known thalisopavine (Sidjimov et al., 1998).
Plant Treatment and Healthcare
- Homeopathic Treatment Research : An investigation explored the response of Arabidopsis thaliana, a model organism in plant-pathogen systems, to homeopathic treatments, including various preparations. This research might inform future applications in plant disease treatment (Shah-Rossi et al., 2009).
Soil Fertility and Agriculture
- Influence on Soil Properties : Research into different fertilizers, including organic and mineral types, has implications for soil biological and physical properties. This area of study is relevant for understanding how various compounds, potentially including thalisopavine-related substances, influence agricultural practices (Marinari et al., 2000).
Discovery Support and Drug Repurposing
- Hypothesis Generation from Literature : A case report showcased a tool for generating hypotheses by analyzing scientific literature, with potential applications in finding new therapeutic uses for various drugs. This methodology could be applied to thalisopavine for discovering novel applications (Weeber et al., 2003).
Ethnobotanical Studies
- Traditional Medicine Documentation : Studies documenting traditional medicinal uses of plants, such as in the Tharus community of Nepal, highlight the potential of thalisopavine-containing plants in traditional healthcare. This documentation can support new drug discovery efforts (Ghimire & Bastakoti, 2009).
Pharmacological Research
- Identification of Medicinal Plants : Research on ethnopharmacology, such as a study in the Thar Desert of Pakistan, involves identifying plants with medicinal properties, which could include thalisopavine-related species (Yaseen et al., 2015).
Data Analysis in Cancer Therapy
- Symptom Analysis in Cancer Therapy : THALIS, a tool for analyzing longitudinal symptoms in cancer therapy, exemplifies the use of data analysis in healthcare. While not directly related to thalisopavine, this represents the kind of analytical tools that could be applied to its study (Floricel et al., 2021).
Genetic Studies in Model Organisms
- Model Organism Databases : Resources like the Arabidopsis Information Resource (TAIR) provide comprehensive data for model organisms, useful for genetic and molecular biology research. This type of resource could be instrumental in studying the effects of thalisopavine on plant biology (Rhee et al., 2003).
properties
CAS RN |
18927-72-5 |
|---|---|
Product Name |
Thalisopavine |
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.407 |
InChI |
InChI=1S/C20H23NO4/c1-21-10-15-12-7-18(23-2)17(22)6-11(12)5-16(21)14-9-20(25-4)19(24-3)8-13(14)15/h6-9,15-16,22H,5,10H2,1-4H3/t15-,16+/m1/s1 |
InChI Key |
WZHLAMDQGHTYRY-CVEARBPZSA-N |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC(=C(C=C24)OC)OC)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




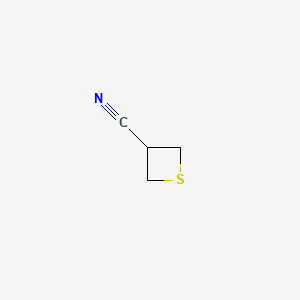
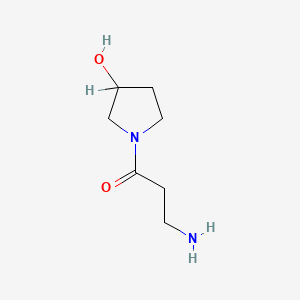


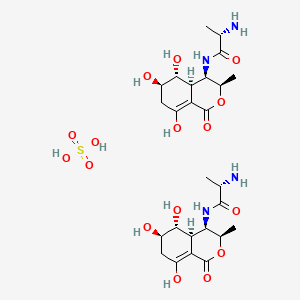
![Spiro[cycloheptane-1,3'-indoline]-2'-carboanilide](/img/structure/B578839.png)
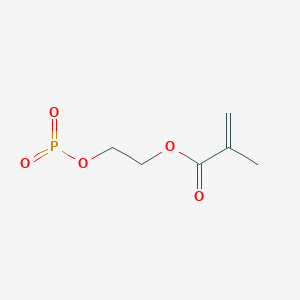
![2-[(Benzylseleno)methyl]benzoic acid](/img/structure/B578843.png)
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)

